(Z)-2-(2,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one
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Description
(Z)-2-(2,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C26H22O7 and its molecular weight is 446.455. The purity is usually 95%.
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Biological Activity
(Z)-2-(2,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound by reviewing various studies and their findings.
Anticancer Activity
Studies have shown that derivatives of benzofuran compounds, including the target compound, exhibit significant anticancer properties. For instance, a study synthesized several aurone derivatives and evaluated their cytotoxic effects on human breast cancer cell lines (MCF7 and T47D). The results indicated that certain derivatives demonstrated high cytotoxicity with IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .
Table 1: Cytotoxicity of Benzofuran Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
M1 | MCF7 | 5.0 |
M2 | T47D | 4.5 |
M3 | MCF7 | 3.8 |
M4 | T47D | 6.1 |
Antiplasmodial Activity
The antiplasmodial activity of aurone derivatives has also been investigated, particularly against Plasmodium falciparum. In vitro assays revealed that some compounds exhibited notable antiplasmodial effects with IC50 values indicating effective inhibition of parasite growth. For example, one derivative showed an IC50 value of 2.3 µM against a chloroquine-sensitive strain of P. falciparum, highlighting its potential as an antimalarial agent .
Table 2: Antiplasmodial Activity of Selected Compounds
Compound | IC50 (µM) |
---|---|
M7 | 2.3 |
M3 | 7.82 |
M6 | 7.27 |
Anti-inflammatory Effects
The anti-inflammatory properties of benzofuran derivatives have been documented in various studies. One study reported that certain benzofuran-3(2H)-one derivatives significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1, indicating their potential utility in treating chronic inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Cytotoxicity : Induction of apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
- Antiplasmodial Activity : Inhibition of key metabolic pathways in P. falciparum, potentially through interaction with ATP-binding cassette transporters.
- Anti-inflammatory Effects : Suppression of NF-κB signaling pathways leading to decreased expression of inflammatory mediators.
Case Studies
- Study on Anticancer Activity : A recent study synthesized multiple aurone derivatives and tested their efficacy against breast cancer cell lines. The results demonstrated significant growth inhibition, particularly for compounds with specific substitutions on the benzofuran scaffold .
- Antiplasmodial Evaluation : Another investigation focused on the structural optimization of aurones for enhanced antimalarial activity, identifying key substituents that improved efficacy against P. falciparum .
Properties
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c1-29-18-7-4-16(5-8-18)22(27)15-32-20-10-11-21-24(14-20)33-25(26(21)28)12-17-6-9-19(30-2)13-23(17)31-3/h4-14H,15H2,1-3H3/b25-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFDSUQXEQJRQI-ROTLSHHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=C(C=C4)OC)OC)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=C(C=C4)OC)OC)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.